2-Hydroxy-3-Trifluoromethylpyridine

描述

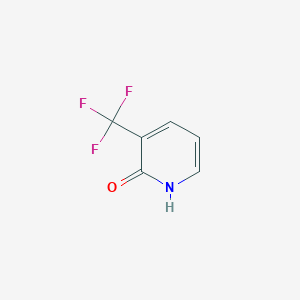

2-Hydroxy-3-trifluoromethylpyridine (CAS: 22245-83-6) is a fluorinated pyridine derivative characterized by a hydroxyl (-OH) group at the 2-position and a trifluoromethyl (-CF₃) group at the 3-position of the pyridine ring. This compound is widely used as a key intermediate in agrochemical synthesis, particularly in the development of pesticides and herbicides. Its trifluoromethyl group enhances lipophilicity and metabolic stability, making it valuable in optimizing the bioavailability of active ingredients in crop protection agents .

Synthetically, this compound is prepared via iron-mediated trifluoromethylation reactions, achieving yields of ~50% under optimized conditions involving trifluoromethyl iodide and peroxide . Its commercial availability (purity ≥98%) and role in the agrochemical market are underscored by its inclusion in catalogs from suppliers like Combi-Blocks and Sigma-Aldrich .

准备方法

Synthetic Routes and Reaction Conditions: There are several methods for synthesizing 2-Hydroxy-3-Trifluoromethylpyridine. One common method involves the chlorine/fluorine exchange using trichloromethylpyridine. Another approach is the construction of a pyridine ring from a trifluoromethyl-containing building block. Additionally, direct introduction of a trifluoromethyl group using a trifluoromethyl active species such as trifluoromethyl iodide is also employed .

Industrial Production Methods: Industrial production methods for this compound are designed to be scalable and efficient. These methods often involve the use of readily available starting materials and optimized reaction conditions to ensure high yields and purity. The process typically includes steps such as purification and crystallization to obtain the final product .

化学反应分析

Types of Reactions: 2-Hydroxy-3-Trifluoromethylpyridine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo substitution reactions, particularly involving the trifluoromethyl group.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and inert atmospheres .

Major Products: The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield pyridine oxides, while substitution reactions can produce various substituted pyridines .

科学研究应用

Agrochemical Applications

1.1. Pesticides and Herbicides

The trifluoromethyl group in 2-hydroxy-3-trifluoromethylpyridine enhances the biological activity of agrochemicals. Notably, derivatives such as 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) are pivotal in the synthesis of several crop protection products:

- Fluazifop-butyl : The first TFMP derivative introduced to the market, used for controlling grass weeds.

- Chlorfluazuron : An insect growth regulator synthesized from 2,3,5-DCTF that targets larval stages of insects.

- Sulfoxaflor : An insecticide effective against sap-sucking pests, derived from a pyridine sulfide intermediate.

- Fluazinam : A potent fungicide that exhibits superior activity compared to traditional compounds due to its trifluoromethyl substitution .

The presence of fluorine in these compounds not only enhances their efficacy but also improves selectivity and reduces toxicity towards non-target organisms .

Pharmaceutical Applications

2.1. Drug Development

The incorporation of the trifluoromethyl group into pharmaceutical compounds has been linked to improved pharmacological properties:

- Tipranavir : An antiviral drug used in HIV treatment, synthesized using a 2,5-CTF building block.

- Doravirine : A non-nucleoside reverse transcriptase inhibitor for AIDS treatment that includes pyridone derivatives in its structure.

Approximately 40% of pharmaceutical compounds contain fluorine, with around 20% featuring a trifluoromethyl group. The unique properties imparted by fluorine contribute to enhanced metabolic stability and bioactivity .

2.2. Clinical Trials and Research

Numerous TFMP derivatives are currently undergoing clinical trials, with expectations for several new drugs to be approved soon. The structural characteristics of these compounds facilitate their use as ligands in drug discovery and catalytic reactions .

Case Studies

| Compound | Application | Mechanism of Action |

|---|---|---|

| Fluazifop-butyl | Herbicide | Inhibits grass weed growth through selective action on grasses |

| Chlorfluazuron | Insect Growth Regulator | Disrupts chitin synthesis in larvae |

| Tipranavir | Antiviral | Inhibits HIV protease enzyme |

| Fluazinam | Fungicide | Interferes with respiration biochemistry |

作用机制

The mechanism of action of 2-Hydroxy-3-Trifluoromethylpyridine involves its interaction with molecular targets and pathways. In catalytic reactions, the amide group of 2-pyridone binds to transition metals, forming stable 5-/6-membered ring intermediates. This binding enhances the compound’s metal-binding affinity and improves regioselectivity in catalytic processes . The trifluoromethyl substituent also plays a crucial role in tuning the compound’s reactivity and selectivity .

相似化合物的比较

Comparison with Structurally Similar Pyridine Derivatives

Structural Isomers: Positional Variations of -OH and -CF₃ Groups

The biological and chemical properties of pyridine derivatives are highly sensitive to substituent positions. Below is a comparison of 2-hydroxy-3-trifluoromethylpyridine with its isomers and analogs:

Key Findings :

- Reactivity : The 3-CF₃ group in this compound sterically hinders electrophilic substitution at the 4-position, directing reactivity toward the 5- and 6-positions. This contrasts with the 4-CF₃ isomer, which exhibits enhanced stability in polar solvents .

- Agrochemical Utility : Only the 3-CF₃ isomer is explicitly linked to pesticide intermediates, reflecting its optimized balance of lipophilicity and metabolic resistance .

Functionalized Analogs: Chlorinated and Carboxylated Derivatives

Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate (CAS: 655235-65-7) is a closely related compound featuring a chlorine atom at the 3-position and a carboxylate ester at the 2-position. Compared to this compound:

- Synthetic Flexibility : The carboxylate group enables facile derivatization into amides or acids, expanding its utility in medicinal chemistry .

- Bioactivity : The chlorine atom enhances halogen bonding interactions, making it a preferred scaffold in antifungal agents, unlike the hydroxylated parent compound .

Market and Commercial Relevance

The Asia-Pacific region dominates the agrochemical market (33% global share in 2022), driving demand for this compound.

Research and Industrial Insights

- Synthetic Challenges : Trifluoromethylation of pyridines requires precise control of reaction temperatures (40–50°C) to avoid side products like dehydrohalogenated byproducts .

- Purity Standards : Commercial batches of this compound consistently achieve ≥98% purity, outperforming some isomers (e.g., 3-hydroxy-4-CF₃ derivative at 95%) .

生物活性

2-Hydroxy-3-Trifluoromethylpyridine (HTFP) is a pyridine derivative notable for its unique chemical structure, which includes a hydroxyl group and a trifluoromethyl group. This compound has garnered attention in various fields, including medicinal chemistry, agrochemicals, and materials science due to its diverse biological activities and potential applications.

The biological activity of HTFP is largely attributed to its ability to interact with various biological macromolecules through hydrogen bonding and hydrophobic interactions. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which can modulate the activity of enzymes and receptors, leading to various biological effects such as:

- Enzyme Inhibition : HTFP has been studied for its potential to inhibit specific enzymes involved in metabolic pathways.

- Receptor Interaction : The compound may bind to certain receptors, influencing cellular signaling pathways.

Antimicrobial Activity

HTFP exhibits antimicrobial properties, making it a candidate for developing new antimicrobial agents. Studies have shown that it can inhibit the growth of various bacterial strains. For instance, research indicates significant activity against Gram-positive bacteria, suggesting its potential use in treating bacterial infections .

Anti-inflammatory Effects

HTFP has also been investigated for its anti-inflammatory properties. In vitro studies demonstrate that it can reduce the production of pro-inflammatory cytokines, indicating a potential role in managing inflammatory diseases .

Anticancer Potential

Preliminary studies suggest that HTFP may possess anticancer properties. It has shown cytotoxic effects on specific cancer cell lines, warranting further investigation into its mechanism of action and potential therapeutic applications in oncology .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of HTFP against various pathogens. Results indicated that HTFP had a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, highlighting its potential as an antimicrobial agent .

- Anti-inflammatory Mechanism : In a controlled experiment, HTFP treatment resulted in a 50% reduction in TNF-alpha production in lipopolysaccharide-stimulated macrophages, demonstrating its capacity to modulate inflammatory responses .

- Cytotoxicity Assay : A cytotoxicity assay conducted on human cancer cell lines revealed that HTFP exhibited IC50 values ranging from 10 to 30 µM, suggesting significant anticancer activity .

Applications in Drug Development

HTFP serves as an important intermediate in the synthesis of bioactive compounds. Its role as a ligand in coordination chemistry allows for the development of novel pharmaceuticals with enhanced efficacy and specificity. The compound's unique trifluoromethyl substitution is particularly valuable in drug design due to its influence on pharmacokinetics and pharmacodynamics .

Comparison with Similar Compounds

The following table compares HTFP with other related compounds regarding their biological activities:

| Compound | Antimicrobial Activity | Anti-inflammatory Activity | Anticancer Activity |

|---|---|---|---|

| This compound | Moderate | Moderate | Significant |

| 3-(Trifluoromethyl)-2-pyridone | Low | Low | Moderate |

| 2-Hydroxy-5-Nitro-3-Trifluoromethylpyridine | High | Moderate | Low |

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 2-hydroxy-3-trifluoromethylpyridine, and how do reaction parameters influence yield and purity?

- Methodology : A common synthesis involves trifluoromethylation using iron compounds, trifluoromethyl iodide, peroxide, and sulfoxide. Temperature control (40–50°C) and reaction time are critical, with a 19F-NMR yield of 64% and isolated yield of 50% after purification . Competing pathways (e.g., byproduct formation) require careful monitoring via 19F-NMR to optimize selectivity.

Q. How can structural characterization of this compound be performed to confirm its identity?

- Methodology : Use 19F-NMR to verify the trifluoromethyl group's presence and environment. Complementary techniques include FT-IR (to identify hydroxyl and aromatic C-H stretches) and X-ray crystallography for unambiguous confirmation of molecular geometry. For intermediates, HPLC or GC-MS can assess purity .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodology : Follow OSHA guidelines for halogenated pyridines:

- PPE : Nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation (H333 hazard).

- Waste disposal : Segregate halogenated waste and use certified contractors for incineration .

Q. How does the trifluoromethyl group influence the compound's physicochemical properties?

- Methodology : Compare logP (lipophilicity) and pKa values of this compound with non-fluorinated analogs. Computational tools (e.g., DFT calculations) predict enhanced electron-withdrawing effects, while experimental validation via UV-Vis spectroscopy can assess solubility and stability .

Advanced Research Questions

Q. What strategies resolve contradictions in reported yields for trifluoromethylpyridine derivatives?

- Methodology : Analyze competing reaction pathways (e.g., radical vs. ionic mechanisms) using kinetic studies (e.g., variable-temperature NMR) and isotopic labeling . For example, discrepancies between 50% (isolated yield) and 64% (19F-NMR yield) in Example 1 may arise from purification losses or unaccounted volatile byproducts.

Q. How can this compound be derivatized for applications in medicinal chemistry?

- Methodology :

- Functionalization : Introduce sulfonyl chloride groups at the pyridine ring (e.g., via chlorosulfonation) to create probes for enzyme inhibition studies .

- Complexation : Synthesize copper(II) complexes for studying metal-ligand interactions in catalytic or biological systems (e.g., EPR and magnetic susceptibility measurements) .

Q. What advanced analytical techniques are suitable for studying degradation pathways of this compound under long-term storage?

- Methodology : Use accelerated stability testing (40°C/75% RH) combined with LC-HRMS to identify degradation products. Monitor hydrolytic cleavage of the trifluoromethyl group via 19F-NMR and quantify fluoride ions with ion chromatography .

Q. How does this compound perform as an intermediate in agrochemical synthesis?

- Methodology : Evaluate its reactivity in nucleophilic substitution reactions (e.g., with chloromethylpyridines) to synthesize pesticides like penoxsulam. Compare reaction rates with non-fluorinated analogs using HPLC kinetic profiling .

Q. What computational methods predict the biological activity of this compound derivatives?

- Methodology : Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity to targets like GABA receptors. Validate predictions with in vitro assays (e.g., radioligand displacement studies) and correlate with logD/pKa data .

Q. How can the synthesis of this compound be scaled while maintaining cost-efficiency and sustainability?

- Methodology : Optimize solvent recovery (e.g., trifluoroethanol ) and catalyst recycling (e.g., iron-based systems ). Conduct life-cycle analysis (LCA) to compare waste generation and energy use across scaled protocols.

Q. Key Research Gaps

属性

IUPAC Name |

3-(trifluoromethyl)-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F3NO/c7-6(8,9)4-2-1-3-10-5(4)11/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHDCDEHVUADNKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)C(=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80394934 | |

| Record name | 2-Hydroxy-3-Trifluoromethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80394934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22245-83-6 | |

| Record name | 2-Hydroxy-3-Trifluoromethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80394934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(trifluoromethyl)pyridin-2-ol 3-(trifluoromethyl)pyridin-2(1H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。